![molecular formula C21H16ClFN8O3 B2882841 (4-chloro-3-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 941887-62-3](/img/structure/B2882841.png)
(4-chloro-3-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazole ring, and a pyrimidine ring . These types of structures are often found in pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes . For instance, the synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a phenyl ring (a six-membered aromatic ring with alternating double and single bonds), a triazole ring (a five-membered ring containing three nitrogen atoms), and a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the nitro group (-NO2) is often involved in redox reactions, while the triazole and pyrimidine rings might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings might contribute to its stability, while the various functional groups could influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- The compound has been synthesized and characterized through methods that aim to explore its potential as a PET imaging agent for Parkinson's disease. The synthesis involved multiple steps, starting from base chemicals and yielding a high radiochemical purity product, indicating its suitability for in vivo applications (Wang et al., 2017).
Antimicrobial and Antifungal Applications
- Novel triazole analogues of piperazine have been developed, demonstrating significant antibacterial activity against human pathogenic bacteria. This highlights the compound's potential in the development of new antimicrobial agents (Nagaraj et al., 2018).
- Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, showcasing their effectiveness against various microorganisms and indicating a broad spectrum of potential antimicrobial applications (Bektaş et al., 2007).
Potential in Medicinal Chemistry
- Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperazine groups has shown promising 5-HT2 antagonist activity. This suggests potential therapeutic applications in treating disorders related to serotonin imbalance (Watanabe et al., 1992).
Analytical and Synthetic Techniques
- The compound and related substances have been analyzed using micellar liquid chromatography, demonstrating the feasibility of separating and characterizing such complex molecules. This technique could be valuable for quality control in pharmaceutical synthesis (El-Sherbiny et al., 2005).
Synthesis of Related Compounds
- Research into the synthesis of related triazolo and pyrimidine compounds has been conducted, with applications in creating fluorescent logic gates for molecular electronics and sensing. These studies provide a foundation for further exploration of the compound's potential in various scientific fields (Gauci & Magri, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN8O3/c22-16-5-4-13(10-17(16)31(33)34)21(32)29-8-6-28(7-9-29)19-18-20(25-12-24-19)30(27-26-18)15-3-1-2-14(23)11-15/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWUEOYIMJSIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

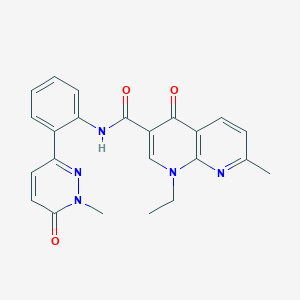

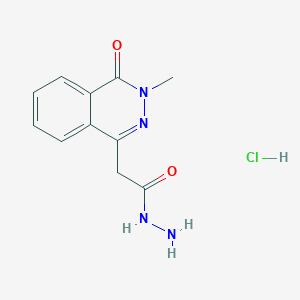

![N-(3-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2882763.png)
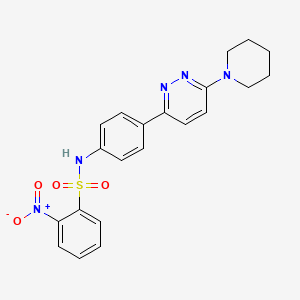
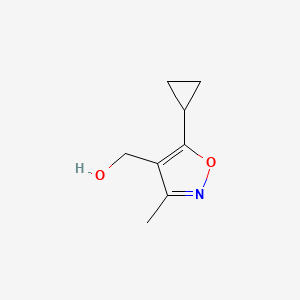
![ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate](/img/structure/B2882771.png)
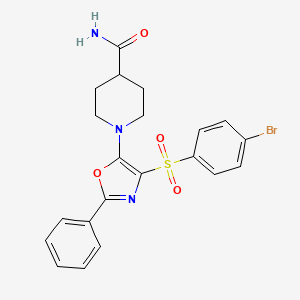
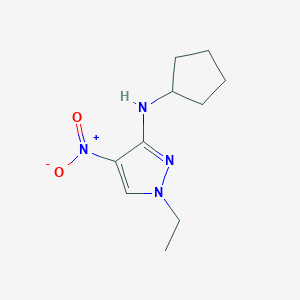

![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)
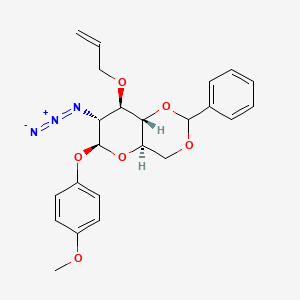
![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)